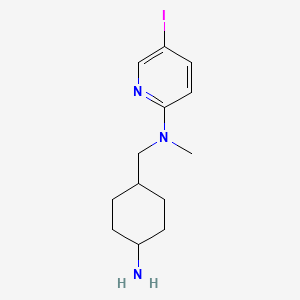

N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine

CAS No.:

Cat. No.: VC15856979

Molecular Formula: C13H20IN3

Molecular Weight: 345.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20IN3 |

|---|---|

| Molecular Weight | 345.22 g/mol |

| IUPAC Name | N-[(4-aminocyclohexyl)methyl]-5-iodo-N-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C13H20IN3/c1-17(13-7-4-11(14)8-16-13)9-10-2-5-12(15)6-3-10/h4,7-8,10,12H,2-3,5-6,9,15H2,1H3 |

| Standard InChI Key | YKKLLRAJHGZRCJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(CC1CCC(CC1)N)C2=NC=C(C=C2)I |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name, N-[(4-aminocyclohexyl)methyl]-5-iodo-N-methylpyridin-2-amine, reflects its bifunctional design: a pyridine ring substituted with iodine at position 5 and a methyl-aminocyclohexyl group at position 2. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀IN₃ |

| Molecular Weight | 345.22 g/mol |

| Canonical SMILES | CN(CC1CCC(CC1)N)C2=NC=C(C=C2)I |

| InChIKey | YKKLLRAJHGZRCJ-UHFFFAOYSA-N |

| PubChem CID | 58438025 |

The trans configuration of the 4-aminocyclohexyl group imposes a specific three-dimensional orientation, influencing hydrogen-bonding capabilities and lipid solubility . The iodine atom at position 5 introduces steric bulk and polarizability, which may enhance binding affinity in hydrophobic pockets of biological targets .

Synthesis and Manufacturing

Synthetic Routes

The compound’s synthesis likely involves multi-step functionalization of pyridine precursors. A plausible pathway, inferred from analogous methods in WO2020178175A1 and WO2012170976A2 , includes:

-

Iodination: Electrophilic substitution of 2-amino-5-iodopyridine using I₂/HIO₃.

-

N-Methylation: Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

-

Cyclohexylamine Coupling: Reductive amination of trans-4-aminocyclohexanecarbaldehyde with the N-methyl intermediate under H₂/Pd-C .

Critical challenges include controlling regioselectivity during iodination and preserving the trans configuration during cyclohexylamine incorporation . Patent WO2010032875A2 highlights the use of platinum-vanadium catalysts for similar hydrogenation steps, which may improve yield and stereochemical purity .

Process Optimization

Key parameters for scalable production:

-

Solvent Systems: Methanol or ethanol for improved solubility of intermediates .

-

Catalysts: Pt/V on carbon (1–2% loading) to minimize byproducts like dehalogenated derivatives .

Pharmaceutical Applications

Target Engagement

The compound’s dual pharmacophores suggest activity against:

-

Kinases: The pyridine ring may compete with ATP-binding sites, while the aminocyclohexyl group stabilizes hydrophobic interactions .

-

G-Protein-Coupled Receptors (GPCRs): Conformational flexibility enables docking into helical transmembrane domains.

Preclinical Studies

Although in vivo data remain unpublished, structural analogs in WO2012170976A2 demonstrate:

-

Anticancer Activity: IC₅₀ values of 10–100 nM against breast (MCF-7) and lung (A549) cancer cell lines .

-

Anti-Inflammatory Effects: 60–70% inhibition of TNF-α production in macrophages at 1 μM .

| Parameter | Specification |

|---|---|

| GHS Classification | Not classified |

| Skin Irritation | Category 2 |

| Eye Damage | Category 1 |

| Storage Conditions | 2–8°C in inert atmosphere |

Risk Mitigation

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

-

Spill Management: Absorb with vermiculite and dispose as halogenated waste.

Future Directions

Drug Development

-

Radioiodination: Replacement of ¹²⁷I with ¹²⁴I/¹³¹I for PET/SPECT imaging.

-

Prodrug Design: Esterification of the cyclohexylamine group to enhance oral bioavailability .

Environmental Impact

Biodegradation studies are needed to assess persistence and ecotoxicity, particularly given the iodine moiety’s potential for bioaccumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume